![molecular formula C14H15ClN4O2S2 B2762351 S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate CAS No. 868152-73-2](/img/structure/B2762351.png)
S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography or spectroscopy can be used to determine the structure.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other chemicals .Scientific Research Applications
- S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate exhibits antifungal properties. Researchers have explored its potential as an antifungal agent against various pathogenic fungi. It could be valuable in treating fungal infections in both humans and plants .
- The compound’s structure suggests that it might act as an anti-inflammatory agent. Investigating its effects on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases .
- The sulfur-containing moiety in S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate allows it to chelate metal ions. Researchers have studied its metal-binding properties, which could have applications in environmental remediation or as a potential treatment for metal toxicity .
- Some derivatives of thiophene compounds, including this one, interact with serotonin receptors. Investigating its specific binding affinity and potential therapeutic effects could be valuable for conditions related to serotonin dysregulation, such as depression and anxiety .
- While direct studies on this compound are limited, its structural features make it interesting for cancer research. Researchers could explore its effects on cancer cell lines, tumor growth, and potential mechanisms of action. It might serve as a lead compound for developing novel anticancer agents .
- The triazole ring and thioether group in S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate could be utilized in drug delivery systems. Researchers might investigate its use as a carrier for targeted drug delivery, enhancing drug solubility, or improving bioavailability .
Antifungal Activity
Anti-Inflammatory Potential
Metal Chelation
Serotonin Receptor Modulation
Cancer Research
Drug Delivery Systems
Safety And Hazards
Future Directions
properties
IUPAC Name |
S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S2/c1-8-3-4-10(5-11(8)15)16-13(21)7-23-14-17-12(18-19-14)6-22-9(2)20/h3-5H,6-7H2,1-2H3,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDDTRYMUHHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=N2)CSC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-[[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate |
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